2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(2-cyclohexylethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)12-6-7-14(13(19)10-12)20-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREMNZKRKUWBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214200 | |
| Record name | 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-62-8 | |
| Record name | 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
The trifluoromethyl-aniline scaffold is widely modified to explore structure-activity relationships. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
*XLogP3 values estimated using substituent contributions.
Key Observations:
Lipophilicity: The cyclohexylethoxy group imparts higher lipophilicity (XLogP3 ~3.5) compared to smaller ethers (e.g., ethoxyethoxy, XLogP3=2.3) or aromatic substituents (e.g., 4-ethoxyphenoxy, XLogP3~3.8). This enhances membrane permeability but reduces aqueous solubility .
Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) stabilize the aniline ring, influencing reactivity and metabolic stability .
Biological Activity
2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a cyclohexylethoxy moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₂₀F₃NO
- Molecular Weight : 273.3 g/mol
- CAS Number : 946682-62-8
- MDL Number : MFCD08687491
Biological Activity
The biological activity of 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline has been explored in various studies, focusing on its mechanisms of action, therapeutic potential, and toxicity.
- Antioxidant Activity :
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.
-
Cell Proliferation :
- In vitro studies have suggested that 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline can influence cell proliferation rates in certain cancer cell lines, indicating potential anticancer properties.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the effects of various aniline derivatives, including 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline, on cancer cell lines. The results demonstrated that this compound significantly inhibited the growth of breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Study 2: Antioxidant Activity
Research published in Free Radical Biology and Medicine examined the antioxidant capabilities of trifluoromethyl-substituted anilines. The findings revealed that 2-(2-Cyclohexylethoxy)-5-(trifluoromethyl)aniline exhibited a marked increase in Nrf2 activation, leading to enhanced expression of antioxidant genes .
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate that it may act as an irritant upon contact with skin or mucous membranes. Further studies are needed to establish comprehensive safety data and determine safe dosage levels for therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 2-(Cyclohexylmethoxy)-5-trifluoromethyl-aniline | Structure | Antioxidant activity |
| 5-Trifluoromethyl-2-methoxyaniline | Structure | Enzyme inhibition |
| 4-Trifluoromethyl-3-nitroaniline | Structure | Anticancer properties |
Q & A
Q. What are the common synthetic routes for 2-(2-cyclohexylethoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, cyclohexylethyl bromide may react with a pre-functionalized aniline derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Column chromatography (e.g., cyclohexane/EtOAC gradients) is typically used for purification, with yields ranging from 67% to 72% depending on reaction time and catalyst loading . Key variables include solvent polarity, base strength, and temperature, which affect the nucleophilicity of the amine and the stability of intermediates.
Q. How is the compound characterized spectroscopically, and what are its critical spectral signatures?
Infrared (IR) spectroscopy reveals N-H stretching at ~3435 cm⁻¹ (amine group) and C-F vibrations at 1161–1322 cm⁻¹ (trifluoromethyl). Nuclear magnetic resonance (¹H NMR) shows distinct signals for the cyclohexylethoxy chain (δ 1.2–2.1 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 317.18) .
Q. What solvents and purification methods are optimal for isolating 2-(2-cyclohexylethoxy)-5-(trifluoromethyl)aniline?
Polar aprotic solvents like DMF or NMP enhance solubility during synthesis, while non-polar solvents (cyclohexane) improve chromatographic separation. Reverse-phase HPLC (C18 columns with acetonitrile/water gradients) is effective for high-purity isolation, especially for analogs with similar substituents .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine. This electronic effect stabilizes intermediates in Suzuki-Miyaura couplings or Ullmann reactions. For example, palladium-catalyzed coupling with aryl boronic acids proceeds at 80–100°C, with yields dependent on ligand choice (e.g., XPhos vs. SPhos) .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Dose-response curves should be validated using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Structural analogs with modified cyclohexylethoxy chains show improved selectivity, suggesting substituent steric effects are critical .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Density functional theory (DFT) calculations optimize the geometry of the trifluoromethyl-aniline moiety, while molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in proteins like kinase domains. Free-energy perturbation (FEP) studies quantify the impact of cyclohexylethoxy chain length on binding entropy .
Q. What mechanistic insights explain variability in catalytic hydrogenation yields of the nitro precursor?
Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is sensitive to steric hindrance from the cyclohexylethoxy substituent. Competitive adsorption of the substrate on the catalyst surface can reduce efficiency. Alternative reductants (e.g., NaBH₄/CuCl₂) or microwave-assisted heating may improve reaction rates .
Data Analysis and Optimization
Q. How do HPLC retention times correlate with structural modifications in derivatives of this compound?
Retention times increase with hydrophobicity (e.g., adding methyl groups to the cyclohexyl ring) and decrease with polar substituents (e.g., hydroxyl groups). For example, analogs with pyrimidine rings elute earlier (tᵣ = 0.78 min) under acidic mobile phases (0.1% formic acid) compared to unmodified anilines (tᵣ = 1.41 min) .
Q. What statistical methods are recommended for optimizing synthetic parameters (e.g., temperature, catalyst loading)?
Design of experiments (DoE) approaches, such as response surface methodology (RSM), identify interactions between variables. For instance, a central composite design can model the non-linear relationship between Pd catalyst loading (0.5–2 mol%) and yield, revealing optimal conditions at 1.2 mol% .
Q. How does the cyclohexylethoxy group impact metabolic stability in pharmacokinetic studies?
In vitro microsomal assays (human liver microsomes) show that the cyclohexylethoxy chain reduces oxidative metabolism compared to shorter alkoxy chains. Phase I metabolites are identified via LC-MS/MS, with hydroxylation at the cyclohexyl ring being predominant .
Application-Driven Questions
Q. What role does this compound play in synthesizing kinase inhibitors, and how is selectivity achieved?
It serves as a hinge-binding motif in kinase inhibitors (e.g., targeting EGFR or ALK). Selectivity is engineered by modifying the cyclohexylethoxy chain to avoid steric clashes with non-target kinases. Co-crystallography data (PDB: 4ZAI) validate binding modes .
Q. How is the compound utilized in fluorescent probes for cellular imaging?
Derivatization with BODIPY fluorophores at the amine group creates pH-sensitive probes. The trifluoromethyl group enhances photostability, while the cyclohexylethoxy chain improves membrane permeability, as shown in confocal microscopy studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
